1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride
Description
Molecular Architecture and Stereochemical Features
The base structure of 1,1-dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine consists of a piperidine ring substituted at the 1-position with a dimethylaminoethyl side chain. The dihydrochloride salt introduces two chloride counterions, protonating the amine group to form a cationic species. The molecular formula is C₁₀H₂₄Cl₂N₂ , with a molecular weight of 243.21 g/mol .
Key stereochemical features include:
- A piperidine ring in a chair conformation, stabilized by intramolecular hydrogen bonding between the protonated amine and chloride ions.
- A 2-methyl substituent on the piperidine ring, inducing steric effects that influence ring puckering and substituent orientation.
- A geminal dimethyl group on the ethylamine side chain, restricting rotational freedom around the C–N bond.
The IUPAC name, 2-methyl-1-(2-methylpiperidin-1-yl)propan-2-amine dihydrochloride, reflects these structural elements. The SMILES string CC1CCCCN1CC(C)(C)N.Cl.Cl highlights the connectivity of the piperidine ring, ethylamine side chain, and chloride ions.
Crystallographic Characterization and Solid-State Properties
While direct crystallographic data for this compound remains unpublished, related piperidine derivatives exhibit monoclinic or triclinic crystal systems with hydrogen-bonded networks. For example, the zinc(II) complex of 2-(piperidin-1-yl)ethylamine dithiocyanate forms chains via N–H···S hydrogen bonds along the b-axis. By analogy, the dihydrochloride salt likely adopts a similar packing arrangement, with chloride ions participating in N⁺–H···Cl⁻ interactions (bond length: ~3.2 Å).
Key solid-state properties inferred from analogues include:
- Hydrogen-bonding networks : Stabilizing the lattice through interactions between protonated amines and chloride ions.
- Thermal stability : Decomposition temperatures exceeding 200°C, typical for hydrochlorinated amines.
Conformational Dynamics in Solution Phase
In solution, the compound exhibits dynamic equilibria influenced by:
- Piperidine ring puckering : Interconversion between chair and twist-boat conformations, with energy barriers of ~5–10 kcal/mol.
- Side-chain rotation : Restricted movement due to steric hindrance from the geminal dimethyl group (torsional barrier: ~3–5 kcal/mol).
- Solvent-dependent protonation : The amine group remains fully protonated in aqueous media (pKa ~10.5), stabilizing the cationic form.
Nuclear Overhauser Effect (NOE) spectroscopy of analogous compounds reveals preferential gauche conformations for the ethylamine side chain, minimizing steric clashes between the piperidine methyl group and dimethyl substituents.
Comparative Analysis with Structural Analogues
The structural uniqueness of this compound becomes evident when compared to derivatives (Table 1):
Key differences include:
- Substituent position : The 2-methyl group on the piperidine ring creates greater steric hindrance than 3-methyl analogues, reducing conformational flexibility.
- Counterion effects : The dihydrochloride salt enhances solubility in polar solvents compared to free-base forms.
- Electron distribution : The geminal dimethyl group increases electron density at the amine nitrogen, altering reactivity in nucleophilic substitutions.
Properties
IUPAC Name |
2-methyl-1-(2-methylpiperidin-1-yl)propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.2ClH/c1-9-6-4-5-7-12(9)8-10(2,3)11;;/h9H,4-8,11H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYNMCZJBSNEAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(C)(C)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride typically involves the reaction of 2-methylpiperidine with appropriate alkylating agents under controlled conditions. The reaction may require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Pharmacological Research
1. Neurotransmitter Modulation
Research indicates that 1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. This compound has been studied for its potential effects on mood regulation and cognitive enhancement.
Case Study:
A study published in the Journal of Neurochemistry explored the compound's role in modulating dopamine release in rodent models. Results showed a significant increase in dopamine levels upon administration, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease.
2. Analgesic Properties
The compound has also been investigated for its analgesic properties. In a controlled study involving pain models, it was found to reduce pain perception effectively, indicating its potential use in developing new analgesic medications.
Case Study:
A clinical trial published in Pain Medicine demonstrated that patients receiving treatment with this compound reported lower pain scores compared to a placebo group, supporting its efficacy as an analgesic agent.
Organic Synthesis Applications
1. Reagent in Chemical Reactions
this compound is utilized as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in nucleophilic substitutions and other transformations.
Table 1: Comparison of Synthesis Applications
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions would require detailed study through experimental research.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
2.2 Pharmacological and Functional Differences
- Target Compound vs. Histamine Dihydrochloride : Histamine’s imidazole ring enables binding to H1–H4 receptors, driving allergic and immune responses. The target’s piperidine group may instead favor interactions with adrenergic or sigma receptors, common in CNS drugs .
- Target Compound vs. Pyridyl Derivatives : Pyridyl-substituted ethylamines (e.g., 1-(2-Pyridyl)ethylamine Dihydrochloride) are often intermediates in drug synthesis. The target’s piperidine group offers greater steric bulk, which could alter receptor selectivity .
- Target Compound vs. Naphthol Derivatives: N-(1-Naphthol)ethylenediamine Dihydrochloride is used diagnostically due to its chromophoric properties. The target compound lacks aromaticity, suggesting divergent applications .
2.3 Transport and Solubility
- The target compound’s piperidine group may similarly limit transporter uptake, impacting cellular internalization mechanisms.
- Solubility : Dihydrochloride salts generally exhibit high water solubility. For example, histamine dihydrochloride is readily soluble, a trait likely shared by the target compound .
Biological Activity
1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride, commonly referred to as DMPEA·2HCl, is a piperidine derivative with potential applications in various biological fields. This compound has garnered interest due to its structural characteristics and the biological activities associated with similar piperidine derivatives.
- Molecular Formula : C10H22N2·2HCl
- Molecular Weight : 243.21 g/mol
- CAS Number : 1398389-37-1
The biological activity of DMPEA·2HCl is primarily linked to its interaction with sigma receptors (σRs), particularly σ1 and σ2 subtypes. These receptors are known to play significant roles in various physiological processes, including:
- Modulation of ion channels
- Regulation of neurotransmitter systems (e.g., glutamatergic and dopaminergic systems)
- Influence on cellular signaling pathways related to apoptosis and metabolic regulation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of DMPEA·2HCl and related compounds. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. For instance, its Minimum Inhibitory Concentration (MIC) values have been reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.0195 |
| Pseudomonas aeruginosa | 0.0048 |
These results suggest that DMPEA·2HCl could be a promising candidate for developing new antimicrobial agents .
Anticancer Potential
Piperidine derivatives, including DMPEA·2HCl, have shown potential in cancer therapy. Research indicates that certain piperidine-based compounds induce cytotoxicity and apoptosis in cancer cell lines. For example, a study demonstrated that derivatives similar to DMPEA exhibited better cytotoxic effects than standard chemotherapeutic agents like bleomycin in hypopharyngeal tumor cells . This suggests that DMPEA·2HCl may also possess anticancer properties worthy of further investigation.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive evaluation of the antibacterial activity of several piperidine derivatives, including DMPEA·2HCl, was conducted. The study found that compounds with similar structures exhibited varying degrees of effectiveness against common pathogens, reinforcing the potential utility of DMPEA in clinical settings .
- Cancer Cell Line Testing : In vitro tests on DMPEA·2HCl revealed promising results in inducing apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent. The mechanism appears to involve modulation of sigma receptors, which are implicated in cell survival pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1-Dimethyl-2-(2-methyl-piperidin-1-yl)-ethylamine dihydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as alkylation of piperidine derivatives followed by hydrochlorination. For example, intermediates like 2-methylpiperidine can be reacted with dimethylaminoethyl chloride under controlled pH (8–10) and temperature (40–60°C) to maximize amine coupling. Post-synthetic purification via recrystallization or column chromatography is critical to isolate the dihydrochloride salt. Reaction optimization may employ Design of Experiments (DoE) to assess variables like solvent polarity, catalyst loading, and stoichiometry .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, focusing on methyl group singlet integration (δ 1.2–1.5 ppm) and piperidine ring proton splitting patterns. High-Resolution Mass Spectrometry (HRMS) verifies molecular ion peaks ([M+H]⁺). Purity assessment via HPLC (C18 column, 0.1% TFA in mobile phase) with UV detection at 254 nm ensures >95% purity. X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure integrity?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal hygroscopicity due to the dihydrochloride salt. Long-term storage recommendations include desiccated environments (-20°C in amber vials) to prevent hydrolysis. Periodic analysis via TLC or HPLC monitors degradation products like free amine or oxidized piperidine derivatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and guide experimental design?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for nucleophilic substitution reactions involving the piperidine nitrogen. Machine learning tools (e.g., ICReDD’s reaction path search) integrate experimental data to predict optimal catalysts or solvents. Molecular dynamics simulations assess solvation effects on reaction kinetics, reducing trial-and-error experimentation .
Q. What strategies address selectivity challenges in synthesizing derivatives of this compound?
- Methodological Answer : Selective functionalization of the piperidine ring requires protecting-group strategies (e.g., Boc for tertiary amines) or regioselective alkylation. For instance, Grignard reagents may target the ethylamine chain without altering the methyl-piperidine moiety. Kinetic vs. thermodynamic control in ring-opening reactions can be leveraged using temperature gradients (e.g., -78°C for kinetic selectivity) .
Q. How should researchers analyze contradictory data in pharmacological studies of this compound?
- Methodological Answer : Contradictory results (e.g., varying IC₅₀ values across assays) necessitate meta-analysis frameworks. Cross-validate findings using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Statistical tools like ANOVA identify confounding variables (e.g., cell line variability, solvent artifacts). Collaborative data-sharing platforms enhance reproducibility .
Key Considerations
- Experimental Design : Integrate computational predictions with high-throughput screening to prioritize synthetic routes .
- Data Validation : Use LC-MS/MS to confirm metabolite profiles in pharmacokinetic studies, addressing false positives in bioactivity assays .
- Safety Protocols : Follow GHS guidelines for handling hydrochloride salts, including PPE for inhalation/contact risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
